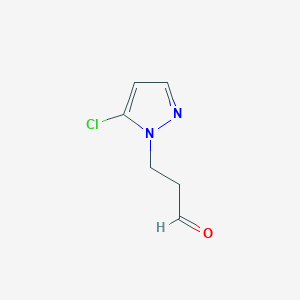
3-(5-chloro-1H-pyrazol-1-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-chloro-1H-pyrazol-1-yl)propanal is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a chloro substituent at the 5-position of the pyrazole ring and an aldehyde group at the end of a three-carbon chain attached to the 1-position of the pyrazole ring. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Métodos De Preparación
The synthesis of 3-(5-chloro-1H-pyrazol-1-yl)propanal can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dichlorovinyl ketones with hydrazine derivatives. The reaction proceeds through the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles, which are then heated in chloroform under reflux in the presence of thionyl chloride to yield 5-chloro-1-(2-chloroethyl)-1H-pyrazoles. The final step involves the elimination of hydrogen chloride to form the desired product .
Análisis De Reacciones Químicas
3-(5-chloro-1H-pyrazol-1-yl)propanal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with reagents such as sodium methoxide. Major products formed from these reactions include corresponding alcohols, carboxylic acids, and substituted pyrazoles .
Aplicaciones Científicas De Investigación
3-(5-chloro-1H-pyrazol-1-yl)propanal has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology, it serves as a precursor for the development of bioactive molecules with potential therapeutic applications. In medicine, pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties. Industrially, this compound is used in the production of dyes, agrochemicals, and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of 3-(5-chloro-1H-pyrazol-1-yl)propanal involves its interaction with specific molecular targets and pathways. The chloro substituent and aldehyde group play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
3-(5-chloro-1H-pyrazol-1-yl)propanal can be compared with other similar compounds, such as 5-chloro-1-vinyl-1H-pyrazole and 3-alkenyl-5-chloro-1H-pyrazole. These compounds share the pyrazole core structure but differ in their substituents and functional groups. The presence of the aldehyde group in this compound makes it unique and provides distinct reactivity and applications. Similar compounds include 5-chloro-3-(1-chloroethyl)-1-vinyl-1H-pyrazole and 5-chloro-3-(1-ethoxyethyl)-1-vinylpyrazole .
Propiedades
Fórmula molecular |
C6H7ClN2O |
|---|---|
Peso molecular |
158.58 g/mol |
Nombre IUPAC |
3-(5-chloropyrazol-1-yl)propanal |
InChI |
InChI=1S/C6H7ClN2O/c7-6-2-3-8-9(6)4-1-5-10/h2-3,5H,1,4H2 |
Clave InChI |
BCHQKXDQCGBNGF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(N=C1)CCC=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


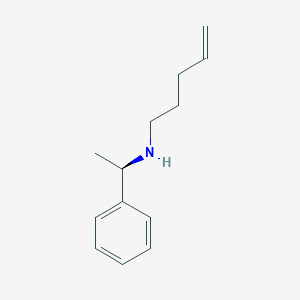
![(2S)-4-amino-N-[(1R,3S,4R)-5-amino-2-[(2S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide;sulfuric acid](/img/structure/B12440614.png)
![[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,6aR,6bS,10R,12aS)-10-[(2R,3S,4R,5R)-3,5-dihydroxy-4-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12440637.png)
![[(4-Bromo-2-fluorophenyl)methyl]hydrazine](/img/structure/B12440640.png)

![1-Boc-4-[(3-fluoro-phenylamino)-methyl]-piperidine](/img/structure/B12440648.png)
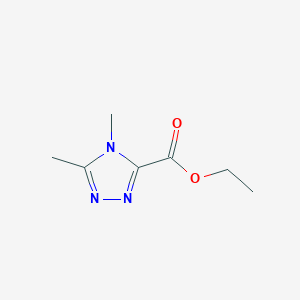
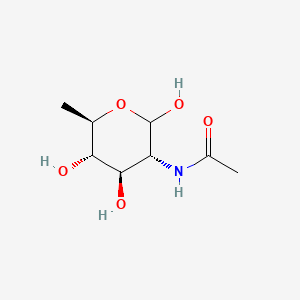


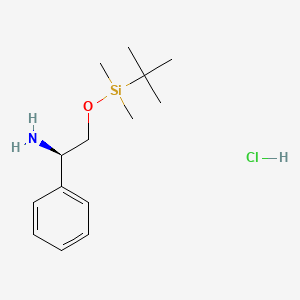
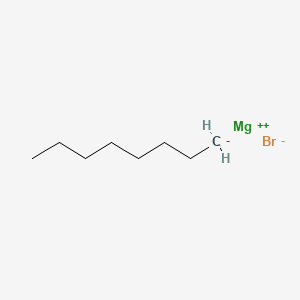
![2,3-Dichloro-3-[(1-cyanocyclohexyl)carbamoyl]prop-2-enoic acid](/img/structure/B12440686.png)
![{3-[(Benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl}acetic acid](/img/structure/B12440690.png)
